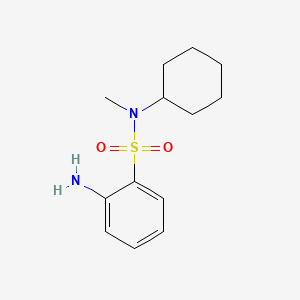

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide. Alternative systematic names documented in chemical databases include 2-(cyclohexylmethylsulfamoyl)aniline, which emphasizes the structural relationship between the sulfonamide and aniline components. The molecular formula C₁₃H₂₀N₂O₂S reflects the presence of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 268.38 grams per mole.

The compound's systematic identification includes multiple database entries that provide comprehensive chemical identification parameters. The PubChem Compound Identifier assigns this substance the value 116814, facilitating cross-referencing across scientific databases. The European Community number 274-775-0 establishes regulatory identification within European chemical legislation frameworks. Additionally, the compound possesses a unique FDA Unique Ingredient Identifier of Z0I9A1O0OD, which enables precise identification within pharmaceutical regulatory systems.

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C13H20N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3. This representation encodes the complete molecular connectivity and can be converted into the corresponding InChI Key IPEHSCPRVOWQFQ-UHFFFAOYSA-N for database searching purposes. The Simplified Molecular Input Line Entry System representation CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N provides an alternative structural encoding method that facilitates computational analysis.

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic investigations reveal fundamental insights into the three-dimensional molecular architecture of this compound and related sulfonamide derivatives. Comparative analysis with structurally similar compounds demonstrates consistent geometric features across the sulfonamide family. The crystal structure analysis of related benzenesulfonamide derivatives shows that these compounds typically adopt specific conformational arrangements that are stabilized through intermolecular hydrogen bonding networks.

Investigation of 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide, a structurally analogous compound, provides valuable insights into the geometric preferences of cyclohexyl-substituted benzenesulfonamide systems. The crystallographic data reveals that the cyclohexyl rings consistently adopt chair conformations, with the attached nitrogen atom positioned in an equatorial orientation to minimize steric strain. This conformational preference likely extends to this compound based on structural similarity principles.

The crystal packing arrangements of benzenesulfonamide derivatives demonstrate the significance of intermolecular interactions in determining solid-state structure. Analysis of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide and its isomorphous analog reveals that crystal structures are primarily stabilized through C—H⋯O and C—H⋯π interactions. These intermolecular forces create extended hydrogen-bonded networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

The geometric parameters extracted from crystallographic analysis provide quantitative descriptions of bond lengths, bond angles, and torsional relationships within the molecular framework. Intramolecular hydrogen bonding patterns, particularly N—H⋯O interactions, generate characteristic seven-membered ring motifs that influence molecular conformation and stability. The presence of the amino group in the ortho position relative to the sulfonamide moiety creates opportunities for additional intramolecular interactions that may further stabilize specific conformational arrangements.

Conformational Analysis Through Computational Modeling

Computational modeling investigations provide detailed insights into the conformational landscape and molecular dynamics of this compound. The molecular flexibility arising from the cyclohexyl ring system and the rotational freedom around the sulfonamide nitrogen bonds creates multiple potential conformational states that require systematic analysis. Theoretical calculations enable the identification of energetically favorable conformations and the prediction of molecular properties that influence biological activity and chemical reactivity.

The presence of the cyclohexyl substituent introduces significant conformational complexity due to the inherent flexibility of the six-membered aliphatic ring system. Computational studies of related cyclohexyl-containing compounds demonstrate that the chair conformation represents the global energy minimum, consistent with experimental crystallographic observations. The equatorial positioning of the nitrogen substituent minimizes unfavorable 1,3-diaxial interactions and represents the thermodynamically preferred arrangement under most conditions.

Rotational analysis around the sulfonamide nitrogen bonds reveals multiple local energy minima corresponding to different orientations of the cyclohexyl and methyl substituents. The energy barriers between these conformational states influence the dynamic behavior of the molecule in solution and may affect binding interactions with biological targets. The computational prediction of these conformational preferences enables the understanding of structure-activity relationships and guides the design of related compounds with optimized properties.

The electronic structure calculations provide insights into charge distribution patterns and molecular electrostatic potential surfaces that influence intermolecular interactions. The sulfonamide functional group exhibits characteristic electronic properties, with significant electron density localized on the oxygen atoms and partial positive charge on the sulfur center. These electronic features contribute to the hydrogen bonding capabilities and overall molecular recognition properties of the compound.

Solvation modeling examines the influence of different solvent environments on conformational preferences and molecular stability. The compound demonstrates moderate solubility in polar solvents due to the presence of both hydrophilic sulfonamide and amino groups alongside the hydrophobic cyclohexyl moiety. This amphiphilic character influences the conformational behavior in different media and affects the compound's pharmacokinetic properties.

Comparative Structural Analysis With Analogous Sulfonamide Derivatives

Systematic comparison with structurally related sulfonamide compounds reveals fundamental structure-property relationships that govern the behavior of this chemical class. Analysis of N-methylbenzenesulfonamide, the simplest analog lacking the cyclohexyl and amino substituents, provides baseline structural information for understanding the influence of additional functional groups. This parent compound exhibits a molecular weight of 171.21 grams per mole and demonstrates complete water solubility, contrasting with the more complex substitution pattern of the target compound.

The introduction of the cyclohexyl substituent significantly alters both the steric profile and the hydrophobic character of the molecule compared to simpler alkyl-substituted analogs. Comparison with 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide reveals the influence of the aromatic versus aliphatic sulfonamide backbone on molecular properties. The aliphatic analog possesses a molecular weight of 234.36 grams per mole, demonstrating the weight contribution of the benzene ring system in the target compound.

Structural analysis of 2-aminobenzenesulfonamide provides insights into the electronic and geometric influence of the ortho-amino substituent. This compound, with molecular weight 172.21 grams per mole, represents the core structural framework upon which the cyclohexyl and methyl substituents are elaborated. The presence of the amino group in the ortho position creates opportunities for intramolecular hydrogen bonding and influences the electronic properties of the sulfonamide moiety.

Investigation of crystal structure relationships among related benzenesulfonamide derivatives demonstrates common packing motifs and intermolecular interaction patterns. The crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide exhibits characteristic N—H⋯O hydrogen bonding that creates ribbon-like arrangements in the crystal lattice. These structural features provide insights into the solid-state behavior and physical properties of the broader sulfonamide family.

The biological activity profiles of related sulfonamide derivatives suggest structure-activity relationships that may extend to this compound. The systematic modification of substituent patterns enables the optimization of specific biological properties while maintaining the core sulfonamide pharmacophore. Understanding these structural relationships guides the rational design of new compounds with enhanced therapeutic potential.

Eigenschaften

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHSCPRVOWQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044982 | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70693-59-3 | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2-amino-N-cyclohexyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-CYCLOHEXYL-N-METHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0I9A1O0OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antibacterial agent and in the modulation of various biological pathways. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₂O₂S. The compound features a sulfonamide group, which is known for its antimicrobial properties, alongside a cyclohexyl and a methyl group that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties. For instance, it has been shown to affect kinases related to tumor growth .

- Antibacterial Activity : Its sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The sulfonamide moiety is particularly effective against Gram-positive and Gram-negative bacteria.

Anti-tumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, it has been tested against human pre-B leukemia cells and solid tumor cell lines, showing potential in inhibiting cell proliferation through kinase inhibition .

Study on Antitumor Effects

A notable study investigated the effects of this compound on different cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in colony formation in soft agar assays, suggesting strong anti-tumor activity at sub-micromolar concentrations .

Inhibition of Kinase Activity

In another study, the compound was evaluated for its ability to inhibit Mer kinase activity. The IC50 value for inhibition was found to be significantly lower than that of related compounds, indicating enhanced potency. This suggests that this compound could serve as a lead compound for developing targeted cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₁₉N₂O₂S | Antibacterial and anticancer properties |

| N-Cyclohexyl-N-methylbenzenesulfonamide | C₁₃H₁₉N₂O₂S | Similar structure; less potent |

| 2-Amino-benzenesulfonamide | C₆H₈N₂O₂S | Basic sulfonamide structure without cyclohexyl group |

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physical and Chemical Properties :

- Melting Point : 98–101 °C .

- Boiling Point : 428.1 ± 47.0 °C (predicted) .

- Density : 1.24 ± 0.1 g/cm³ .

- pKa : -0.03 ± 0.10 (predicted) .

- Safety : WGK Germany rating 3 (slightly hazardous to water) .

Comparison with Structurally Similar Compounds

Table 1: Key Comparisons

Structural and Functional Differences

N-Cyclohexyl-N-methylbenzenesulfonamide : Key Difference: Absence of the 2-amino group on the benzene ring. Impact: Reduced hydrogen-bonding capacity and altered electronic properties. The compound activates dopamine receptors, suggesting that the amino group in the target compound may modulate receptor specificity.

2-Amino-3-dibromo-N-cyclohexyl-N-methylbenzenemethanamine : Key Difference: Bromine substituents at the 3-position and a methanamine group instead of sulfonamide. Impact: Increased molecular weight and hydrophobicity. Marketed as Bisolvon® for respiratory conditions, indicating divergent therapeutic applications.

Sulfamethoxazole-Related Compound F :

- Key Difference : Isoxazole ring replaces the cyclohexyl group.

- Impact : Higher polarity and solubility (pKa ~5–6 vs. -0.03 for the target compound). Used as an antibiotic, highlighting the role of substituents in biological targeting.

Benzimidazole-Sulfonamide Hybrid : Key Difference: Benzimidazole ring fused to the sulfonamide. Demonstrates how aromatic systems expand medicinal chemistry applications compared to aliphatic cyclohexyl groups.

Physicochemical and Pharmacokinetic Insights

- Synthetic Utility: The amino group enables functionalization (e.g., azo dye synthesis), unlike non-amino sulfonamides .

Vorbereitungsmethoden

Synthesis via N-Substituted Benzenesulfonamide Precursors

According to McGrory et al. (2021), N-substituted 2-aminobenzenesulfonamides can be prepared in two main steps:

-

- React 2-nitrobenzenesulfonyl chloride with cyclohexylmethylamine under basic conditions to form N-substituted 2-nitrobenzenesulfonamide.

- Typical bases used include triethylamine or sodium carbonate in an organic solvent such as dichloromethane or acetonitrile.

- Reaction temperature is maintained at 0 °C to room temperature to control reaction rate and avoid side reactions.

-

- The nitro group on the aromatic ring is reduced to an amino group using tin dichloride (SnCl2) in acidic medium or alternatively catalytic hydrogenation.

- This step yields the target 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide.

- Conditions: Room temperature, reaction time 2–4 hours, monitored by TLC or HPLC for completion.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonylation | 2-nitrobenzenesulfonyl chloride + cyclohexylmethylamine + base | 0 °C to RT | 1–3 hours | Use triethylamine or Na2CO3 as base |

| Nitro Reduction | SnCl2 in acidic medium or catalytic hydrogenation | RT | 2–4 hours | Monitored by TLC/HPLC |

| Diazotization (Classical) | NaNO2 + HCl | 0–5 °C | 30 min – 1 hr | Generates diazonium salt; toxic gases |

| Diazotization (Polymer-supported) | Polymer-supported nitrite + p-TsOH | RT | 2–4.5 hours | Milder, safer, better substrate scope |

| Stock Solution Preparation | DMSO master solution + PEG300 + Tween 80 + Corn oil | RT | N/A | Sequential solvent addition for clarity |

Research Findings and Analysis

- The two-step sulfonylation and reduction method is widely used due to its simplicity and reliability, achieving yields typically above 80% for similar sulfonamide compounds.

- Polymer-supported nitrite diazotization offers a greener alternative to classical methods, avoiding toxic byproducts and enabling room temperature reactions with shorter times.

- The choice of method depends on the desired scale, purity requirements, and downstream application (e.g., chemical synthesis vs. biological testing).

- The preparation of clear stock solutions with precise molarity is critical for in vivo studies, ensuring consistent dosing and bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, and what analytical techniques are critical for confirming its structure?

Answer:

The synthesis typically involves sulfonylation of a cyclohexyl-methylamine intermediate with 2-aminobenzenesulfonyl chloride under controlled conditions (e.g., inert atmosphere, anhydrous solvents like dichloromethane or DMF) . Key steps include:

- Temperature control (0–5°C during sulfonylation to prevent side reactions).

- Purification via column chromatography or recrystallization using ethanol/water mixtures .

Analytical validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- Mass spectrometry (MS) for molecular weight verification .

- X-ray crystallography (using programs like SHELXL or ORTEP-III ) for structural elucidation if single crystals are obtained.

Advanced: How can researchers address discrepancies in crystallographic data for this compound?

Answer:

Discrepancies in crystallographic refinement (e.g., thermal parameters, bond-length anomalies) may arise due to disordered solvent molecules or twinning. Strategies include:

- Robust refinement protocols : Use SHELXL's constraints (e.g., SIMU, DELU) to model disorder .

- Validation tools : Check data with PLATON or CCDC Mercury to identify outliers .

- High-resolution data : Collect synchrotron data (<1.0 Å resolution) for precise electron density mapping .

Basic: What key physicochemical properties influence its reactivity?

Answer:

- Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO) due to the sulfonamide group .

- Acidity : The sulfonamide NH group (pKa ~10) can act as a weak acid, enabling deprotonation in basic conditions .

- Steric effects : The cyclohexyl and methyl groups hinder nucleophilic attack at the sulfonamide sulfur .

Advanced: How to resolve contradictions between computational and experimental data for sulfonamide derivatives?

Answer:

- Benchmarking computational methods : Compare DFT (e.g., B3LYP/6-311++G**) results with experimental NMR/IR data .

- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match reaction outcomes .

- Dynamic effects : Use molecular dynamics (MD) to account for conformational flexibility in solution .

Basic: How to optimize purification for high yields and purity?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 50°C, followed by slow cooling .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as eluent .

- Storage : Keep under nitrogen at –20°C to prevent hydrolysis .

Advanced: Methodological considerations for kinetic studies of reactions involving this compound?

Answer:

- Quench-flow techniques : For fast reactions (e.g., sulfonamide alkylation), use stopped-flow UV-Vis spectroscopy .

- Isotopic labeling : Introduce ¹⁵N at the amino group to track reaction pathways via NMR .

- Temperature dependence : Perform Arrhenius analysis (5–50°C) to determine activation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.